molecular formula C7H4F12O2 B1351028 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol CAS No. 812-87-3

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol

Cat. No.: B1351028
CAS No.: 812-87-3
M. Wt: 348.09 g/mol
InChI Key: CTPJWMXVKNDLCK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1-2,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPJWMXVKNDLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379819
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812-87-3
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Heptane-1,1-diol Precursors

  • A common approach involves starting from heptane-1,1-diol or related diol precursors and performing selective fluorination on the methylene and methine carbons (positions 2 to 7).
  • Fluorinating agents such as sulfur tetrafluoride (SF4), cobalt trifluoride (CoF3), or more modern electrophilic fluorinating reagents can be employed under controlled conditions to replace hydrogen atoms with fluorine.
  • Reaction conditions typically require low temperatures and inert atmospheres to prevent over-fluorination or decomposition of the diol groups.
  • This method demands careful control to avoid fluorination of the hydroxyl-bearing carbon (C1) to preserve the diol functionality.

Stepwise Synthesis via Fluorinated Intermediates

  • An alternative route involves synthesizing partially fluorinated intermediates such as 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid or esters, followed by reduction to the corresponding diol.
  • For example, perfluorinated heptanoic acid derivatives can be reduced using strong hydride donors (e.g., lithium aluminum hydride) to yield the diol at the terminal carbon.
  • This approach allows for better control over the fluorination pattern and functional group transformations.

Fluorination of Diol-Containing Precursors via Fluorinating Agents

  • Fluorination of diol-containing precursors such as heptane-1,1-diol derivatives with reagents like trifluoroacetic anhydride or diethylaminosulfur trifluoride (DAST) can introduce fluorine atoms selectively.
  • These reagents facilitate nucleophilic substitution or electrophilic fluorination at specific carbon centers.
  • The reaction is typically performed in aprotic solvents under anhydrous conditions to prevent side reactions.

Asymmetric and Regioselective Synthesis Approaches

  • Although specific asymmetric synthesis of this compound is less documented, methodologies for preparing optically active diols from ketones via asymmetric epoxidation and subsequent regio- and stereospecific ring opening can be adapted.
  • For example, Shi asymmetric epoxidation of silyl enol ethers derived from ketones, followed by regioselective hydride or alkylide addition, can yield differentiated diol structures.
  • This approach, while more common for simpler diols, could be modified for fluorinated substrates with appropriate fluorinated ketone precursors.

Summary Table of Preparation Methods

Methodology Starting Material Fluorinating Agent / Reagent Key Conditions Advantages Limitations
Direct fluorination of diol Heptane-1,1-diol Sulfur tetrafluoride, CoF3, DAST Low temperature, inert atmosphere Direct introduction of fluorines Risk of diol degradation
Reduction of fluorinated acids 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid LiAlH4 or other hydride donors Anhydrous, controlled temperature Better control of fluorination Multi-step synthesis
Fluorination of diol derivatives Heptane-1,1-diol derivatives Trifluoroacetic anhydride, DAST Aprotic solvents, anhydrous Selective fluorination possible Requires precursor synthesis
Asymmetric epoxidation and ring opening Fluorinated ketones or silyl enol ethers Shi asymmetric epoxidation reagents Controlled stereochemistry Potential for optically active diols Complex, less documented for fluorinated substrates

Research Findings and Analytical Data

  • Studies on related fluorinated diols such as 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol indicate that fluorination reactions require precise control to maintain diol integrity and achieve high purity products.
  • Mass spectrometry and NMR analyses confirm the substitution pattern and purity of fluorinated diols, with characteristic fluorine coupling patterns in ^19F NMR and molecular ion peaks in high-resolution mass spectrometry.
  • Industrial processes often utilize continuous flow reactors to optimize fluorination efficiency and product consistency.
  • The presence of multiple fluorine atoms significantly affects the compound’s reactivity, necessitating tailored reaction conditions to avoid side reactions such as elimination or rearrangement.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into other fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing other fluorinated compounds. Its structure allows for modifications that can lead to new materials with desirable properties.

Biology

  • Drug Delivery Systems : Due to its stability and biocompatibility, it is being investigated for use in drug delivery systems. The compound's ability to form stable complexes with drugs can enhance bioavailability.

Medicine

  • Pharmaceutical Development : Researchers are exploring its potential in developing new pharmaceuticals. The unique properties of the compound may lead to drugs with improved efficacy and reduced side effects.

Lubricants

  • The compound is utilized in the production of high-performance lubricants. Its low surface energy reduces friction and wear in mechanical systems.

Coatings

  • It is used in coatings that require chemical resistance and durability. These coatings are essential in environments where exposure to harsh chemicals is common.

Surfactants

  • In the formulation of surfactants, the compound's properties contribute to lower surface tension and enhanced wetting characteristics.

Case Studies

Application AreaCase Study Highlights
Drug DeliveryStudies have shown that formulations incorporating 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol improve the stability of encapsulated drugs in biological systems.
LubricantsResearch indicates that lubricants formulated with this compound exhibit lower friction coefficients compared to traditional lubricants under high-temperature conditions.
CoatingsExperiments demonstrate that coatings containing this diol maintain integrity and performance in corrosive environments over extended periods.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1,2,2,3,3,4,4,5,5,6,6,7-Dodecafluoro-1-heptanol (Note: The compound is alternatively named based on hydroxyl group positioning) .
  • Molecular Formula : C₇H₄F₁₂O
  • Molecular Weight : 332.09 g/mol .
  • CAS Registry Number : 98057-27-3 .
  • Structural Features : A heptane backbone with 12 fluorine atoms substituted on carbons 2–7 and two hydroxyl groups at the terminal C1 position (1,1-diol configuration).

Key Characteristics :

  • The 1,1-diol configuration creates a highly polar, electron-deficient environment due to adjacent hydroxyl groups and extensive fluorination.
  • Fluorination enhances thermal stability, hydrophobicity, and resistance to oxidation, while the diol moiety enables hydrogen bonding and solubility in polar solvents .

Comparison with Structurally Similar Compounds

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol

  • Molecular Formula : C₆H₆F₈O₄
  • Molecular Weight : 294.11 g/mol .
  • CAS: Not explicitly provided in evidence.
  • Structure : A hexane chain with eight fluorine atoms (positions 2–5) and hydroxyl groups at terminal C1 and C6 positions.

Key Differences :

Property Target Compound (C₇H₄F₁₂O) Octafluorohexane-1,6-diol (C₆H₆F₈O₄)
Fluorine Content 12 F atoms 8 F atoms
Diol Position 1,1-diol (adjacent OH) 1,6-diol (terminal OH)
Molecular Symmetry Low (asymmetric fluorination) Higher symmetry (central fluorinated region)
Hydrogen Bonding Strong intramolecular H-bonding due to adjacent OH groups Intermolecular H-bonding dominates
Crystallographic System Not reported Monoclinic (space group P2₁)

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

  • Molecular Formula : C₈H₄F₁₂O₂ (inferred from ).
  • Structure : An octane chain with 12 fluorine atoms and hydroxyl groups at C1 and C6.

Key Differences :

Property Target Compound (C₇H₄F₁₂O) Dodecafluoro-1,8-octanediol (C₈H₄F₁₂O₂)
Chain Length C7 C8
Diol Position 1,1-diol 1,8-diol (terminal)
Fluorination Pattern Fluorines on C2–C7 Likely fluorines on C2–C7 (exact positions unclear)
Potential Reactivity Higher acidity due to adjacent OH groups Terminal OH groups enable linear polymerization

Research Findings :

  • Long-chain fluorinated diols (e.g., 1,8-octanediol) are used in surfactants and fluoropolymer precursors. The 1,1-diol derivative’s compact structure may enhance solubility in fluorinated solvents .

7-(Ethenyloxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane

  • Molecular Formula : C₉H₆F₁₂O
  • Molecular Weight : 358.12 g/mol .
  • CAS : 78971-81-0 .

Key Differences :

Property Target Compound (C₇H₄F₁₂O) 7-Ethenyloxy Derivative (C₉H₆F₁₂O)
Functional Groups 1,1-diol Ethenyloxy group at C7
Reactivity H-bond donor/acceptor Susceptible to radical polymerization via ethenyl group
Applications Chelation, catalysis Monomer for fluorinated polymers

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Diol Position Key Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol C₇H₄F₁₂O 332.09 12 1,1 Catalysis, chelation
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol C₆H₆F₈O₄ 294.11 8 1,6 Ionic liquids, polymers
7-(Ethenyloxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane C₉H₆F₁₂O 358.12 12 N/A (ether) Polymer synthesis

Table 2. Crystallographic Data (Where Available)

Compound Name Space Group Crystal System Reference
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol P2₁ Monoclinic

Biological Activity

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol (CAS Number: 104333-00-8) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and data analyses.

The compound is characterized by its dodecafluorinated structure which contributes to its hydrophobicity and stability. It is primarily used in industrial applications and research contexts.

PropertyValue
Molecular FormulaC7H2F12O2
Molecular Weight410.010 g/mol
Melting PointNot Available
SolubilityInsoluble in water
DensityNot Available

Toxicological Studies

Recent studies have indicated that dodecafluoroheptane-1,1-diol exhibits significant biological activity that may impact human health and environmental safety. It has been classified as a potential endocrine disruptor. The following effects have been documented:

  • Reproductive Toxicity : The compound has shown potential reproductive toxicity in animal models.
  • Neurotoxicity : Some studies suggest neurotoxic effects at high concentrations.
  • Aquatic Toxicity : It poses risks to aquatic life due to its persistence in the environment.

Case Study 1: Reproductive Toxicity Assessment

In a study published in Environmental Health Perspectives, researchers evaluated the reproductive toxicity of dodecafluoroheptane-1,1-diol in rodent models. The findings indicated a significant decrease in fertility rates among exposed groups compared to control groups. The study concluded that the compound could interfere with hormonal regulation.

Case Study 2: Neurotoxicity Evaluation

A research article in Toxicological Sciences assessed the neurotoxic effects of various fluorinated compounds including dodecafluoroheptane-1,1-diol. The study utilized behavioral assays and biochemical markers to evaluate neurotoxicity. Results indicated that exposure led to altered behavior patterns and increased oxidative stress markers in the brain.

The biological activity of dodecafluoroheptane-1,1-diol is believed to be linked to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction may disrupt normal cellular functions and lead to adverse biological outcomes.

Table 2: Mechanism Insights

MechanismDescription
Membrane DisruptionAlters membrane fluidity and integrity
Hormonal InterferenceMimics or blocks hormone receptors
Oxidative Stress InductionIncreases reactive oxygen species (ROS) levels

Regulatory Status

Due to its potential toxicological effects, dodecafluoroheptane-1,1-diol is monitored under various environmental regulations. It is included in lists of substances of concern due to its persistence and bioaccumulation potential.

Table 3: Regulatory Listings

Regulation BodyStatus
European Chemicals Agency (ECHA)Listed as a substance of very high concern (SVHC)
U.S. Environmental Protection Agency (EPA)Under review for potential regulation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step fluorination of heptane-1,1-diol precursors using fluorinating agents like SF₄ or HF-pyridine under anhydrous conditions. For example, stepwise substitution of hydroxyl groups with fluorine atoms requires precise temperature control (0–5°C) to avoid side reactions like defluorination . Yield optimization can be achieved via factorial design experiments (e.g., varying solvent polarity, stoichiometry of fluorinating agents, and reaction time) to identify dominant variables .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Resolves fluorine environments, confirming substitution patterns (δ -70 to -120 ppm for CF₂ and CF₃ groups) .
  • FTIR : Detects O-H stretches (broad ~3300 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹) to assess fluorination completeness .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ at m/z 395.1258) and fragmentation patterns to confirm backbone integrity .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) critical for handling this compound?

  • Methodological Answer :

  • Solubility : Hydrophobicity dominates due to fluorination; solubility in polar aprotic solvents (e.g., DMSO, THF) is higher than in water. Quantitative analysis via shake-flask method with UV/Vis detection .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset >200°C, necessitating inert atmospheres during high-temperature applications .

Advanced Research Questions

Q. How does the compound’s fluorinated structure influence its reactivity in polymer crosslinking applications?

  • Methodological Answer : The electron-withdrawing effect of fluorine atoms reduces nucleophilicity of hydroxyl groups, requiring activation (e.g., using Mitsunobu conditions or carbodiimide coupling) for esterification. Kinetic studies via in situ IR spectroscopy can monitor reaction progress and identify intermediates . Comparative studies with non-fluorinated diols highlight enhanced thermal resistance in fluorinated polymers .

Q. What experimental strategies resolve contradictions in reported data on its hydrogen-bonding behavior?

  • Methodological Answer : Discrepancies in hydrogen-bond strength (e.g., between computational predictions and IR data) arise from solvent effects. A combined approach using:

  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to map potential energy surfaces of O-H···F interactions .
  • Solvent Variation Studies : Compare H-bonding in solvents of varying polarity (e.g., hexane vs. DMSO) via temperature-dependent NMR .

Q. How can factorial design optimize catalytic performance of this diol in asymmetric synthesis?

  • Methodological Answer : Design a 2³ factorial experiment varying:

  • Catalyst Loading (1–5 mol%),
  • Temperature (25–60°C),
  • Solvent (toluene vs. acetonitrile).
    Response variables include enantiomeric excess (HPLC analysis) and turnover number. Pareto charts identify significant factors, with interaction effects revealing solvent-dependent activation barriers .

Q. What role does the compound play in surface modification studies, and how is its adsorption kinetics quantified?

  • Methodological Answer : As a fluorinated surfactant, it reduces surface tension at air-water interfaces. Adsorption kinetics are measured via:

  • Quartz Crystal Microbalance (QCM) : Monitors mass changes during monolayer formation.
  • Dynamic Light Scattering (DLS) : Tracks aggregation behavior at critical micelle concentration (CMC).
    Data fitting to Langmuir isotherms reveals binding constants (~10⁴ M⁻¹) .

Methodological Framework Integration

  • Theoretical Linkage : The compound’s behavior aligns with fluorocarbon interaction theory, where perfluoroalkyl segments exhibit "fluoro-phobic" aggregation, guided by cohesive energy density models .
  • Data Contradiction Analysis : Conflicting solubility data are resolved by differentiating between thermodynamic (equilibrium) and kinetic (dissolution rate) measurements, emphasizing solvent pre-saturation protocols .

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